molecular formula C12H23NO3 B13514737 tert-butyl (2S)-2-(1-hydroxyethyl)-2-methylpyrrolidine-1-carboxylate

tert-butyl (2S)-2-(1-hydroxyethyl)-2-methylpyrrolidine-1-carboxylate

Cat. No.: B13514737
M. Wt: 229.32 g/mol
InChI Key: PLRXILWOCOXGPC-ACGXKRRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S)-2-(1-hydroxyethyl)-2-methylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of tertiary butyl esters. This compound is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a pyrrolidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(1-hydroxyethyl)-2-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (2S)-2-(1-hydroxyethyl)-2-methylpyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable production process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(1-hydroxyethyl)-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the substituent introduced.

Scientific Research Applications

Tert-butyl (2S)-2-(1-hydroxyethyl)-2-methylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in organic synthesis.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(1-hydroxyethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These complexes can undergo various transformations, resulting in the desired chemical products. The pathways involved in these transformations depend on the specific enzyme and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2S)-2-(1-hydroxyethyl)-2-methylpyrrolidine-1-carboxylate
  • Tert-butyl (2S)-2-(1-hydroxyethyl)-2-methylpyrrolidine-1-carboxamide
  • This compound methyl ester

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in organic synthesis as a protecting group and in various scientific research applications .

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl (2S)-2-(1-hydroxyethyl)-2-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-9(14)12(5)7-6-8-13(12)10(15)16-11(2,3)4/h9,14H,6-8H2,1-5H3/t9?,12-/m0/s1

InChI Key

PLRXILWOCOXGPC-ACGXKRRESA-N

Isomeric SMILES

CC([C@@]1(CCCN1C(=O)OC(C)(C)C)C)O

Canonical SMILES

CC(C1(CCCN1C(=O)OC(C)(C)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.